molecular formula C10H7ClN2O4 B1613525 Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate CAS No. 389571-34-0

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

Cat. No.: B1613525
CAS No.: 389571-34-0
M. Wt: 254.62 g/mol
InChI Key: KWVVCRSFXUOEKY-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a nitro group, a chloro group, and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous ethanol.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(5-chloro-2-nitrophenyl)-2-cyanoacetamide or 2-(5-chloro-2-nitrophenyl)-2-cyanoacetothioamide.

    Reduction: Formation of Methyl 2-(5-amino-2-nitrophenyl)-2-cyanoacetate.

    Hydrolysis: Formation of 2-(5-chloro-2-nitrophenyl)-2-cyanoacetic acid.

Scientific Research Applications

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to pharmacologically active molecules.

    Material Science: It is used in the development of novel materials with specific electronic properties.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and cyano groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromo-2-nitrophenyl)-2-cyanoacetate
  • Methyl 2-(5-fluoro-2-nitrophenyl)-2-cyanoacetate
  • Methyl 2-(5-iodo-2-nitrophenyl)-2-cyanoacetate

Uniqueness

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. The chloro group can participate in various substitution reactions, making the compound versatile for different synthetic applications.

Properties

IUPAC Name

methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O4/c1-17-10(14)8(5-12)7-4-6(11)2-3-9(7)13(15)16/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVCRSFXUOEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625943
Record name Methyl (5-chloro-2-nitrophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389571-34-0
Record name Methyl (5-chloro-2-nitrophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flask made of glass equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel and having an inner volume of 200 ml were charged 7.13 g (51.6 mmol) of potassium carbonate, 20 ml of N,N-dimethylformamide, 5.06 g (50.6 mmol) of methyl cyanoacetate with a purity of 99% and 5.00 g (25.8 mmol) of 2,4-dichloronitrobenzene with a purity of 99% under argon atmosphere, and under stirring, the mixture was reacted at 45° C. for 4 hours. After completion of the reaction, the mixture was cooled to room temperature, 100 ml of ethyl acetate was added to the mixture, and 12.9 ml (77.4 mmol) of 6 mol/l hydrochloric acid was gradually added dropwise to the mixture while stirring. Then, after adding 50 ml of water to the mixture, the organic layer was separated, and washed with 50 ml of a saturated saline solution, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, and the resulting concentrate was purified by silica gel column chromatography (filler:Daisogel 1002W, eluent:hexane:ethyl acetate=20:1 (volume ratio)) to obtain 5.76 g (isolation yield: 83%) of methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate as white crystals with a purity of 95% (areal percentage by high performance liquid chromatography).
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
12.9 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a flask made of glass equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel and having an inner volume of 200 ml were charged 2.79 g (51.6 mmol) of sodium methoxide and 15 ml of dimethyl sulfoxide under argon atmosphere, and then, while stirring at room temperature, 5.16 g (51.6 mmol) of methyl cyanoacetate with a purity of 99% was gradually added dropwise over 5 minutes. Moreover, at room temperature, to the mixture was gradually added dropwise 5.00 g (25.8 mmol) of 2,4-dichloronitrobenzene with a purity of 98%, and the resulting mixture was reacted at 40 to 48° C. for 10 minutes and at 65° C. for 2 hours. After completion of the reaction, the mixture was cooled to room temperature, 100 ml of ethylacetate was added to the mixture, and 4.30 ml (25.7 mmol) of 6 mol/l hydrochloric acid and 20 ml water were gradually added dropwise while stirring. Then, the organic layer was separated, washed with 50 ml of a saturated saline solution, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, and the resulting concentrate was purified by silica gel column chromatography (filler: Daisogel 1002W, eluent: hexane:ethyl acetate=9:1 (volume ratio)) to obtain 6.11 g (isolation yield: 92%) of methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate as yellowish crystals with a purity of 99% (areal percentage by high performance liquid chromatography).
Name
sodium methoxide
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate
Reactant of Route 2
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Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate
Reactant of Route 3
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Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate
Reactant of Route 4
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Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate
Reactant of Route 5
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Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate
Reactant of Route 6
Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

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